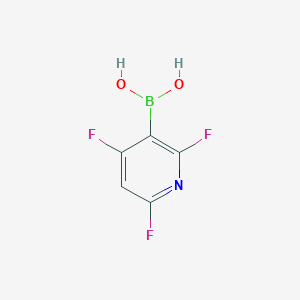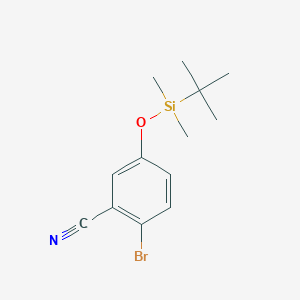
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by bromination and nitrile formation. The reaction conditions often include the use of imidazole as a catalyst and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine, and the TBDMS group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the TBDMS group.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and oxidized derivatives of the TBDMS group .
Aplicaciones Científicas De Investigación
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the nitrile group are key functional groups that participate in various chemical reactions. The TBDMS group serves as a protecting group, which can be selectively removed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl bromide
Uniqueness
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the TBDMS group offers stability and protection during synthetic procedures, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H18BrNOSi |
|---|---|
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3 |
Clave InChI |
LYWCULQYTVISJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


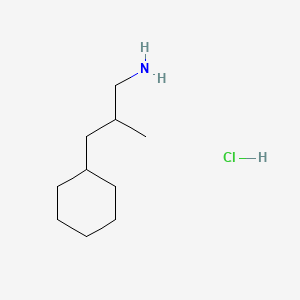
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
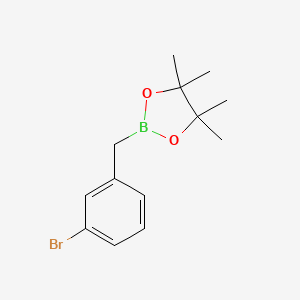
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
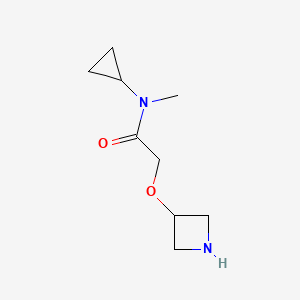
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

